

Quantum Mechanical Insights into Triazine Structures: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

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This technical guide provides a comprehensive overview of quantum mechanical calculations applied to the structural elucidation of triazine isomers. It is intended for researchers, scientists, and drug development professionals who are interested in the computational chemistry of these important heterocyclic compounds. This document details the methodologies used in such calculations, presents comparative data for the three triazine isomers, and visualizes key computational workflows.

Introduction to Triazines and Computational Approaches

Triazines are a class of nitrogen-containing heterocyclic compounds with the molecular formula $C_3H_3N_3$. They exist as three structural isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (s-triazine), distinguished by the positions of the nitrogen atoms in the six-membered ring.^[1] These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.^{[2][3][4]}

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structural and electronic properties of triazine isomers.^{[5][6]} These computational methods allow for the precise determination of molecular

geometries, electronic properties, and relative stabilities, providing insights that are crucial for rational drug design.^{[7][8]}

Computational Methodologies

The accurate prediction of triazine structures and properties relies on robust computational protocols. A typical workflow involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm the nature of the stationary point and to derive thermochemical data.

Experimental Protocol: Geometry Optimization and Frequency Analysis

A standard protocol for performing quantum mechanical calculations on triazine isomers using the Gaussian 16 software package is outlined below.^{[9][10]} This protocol employs the widely used B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules.^{[5][11]}

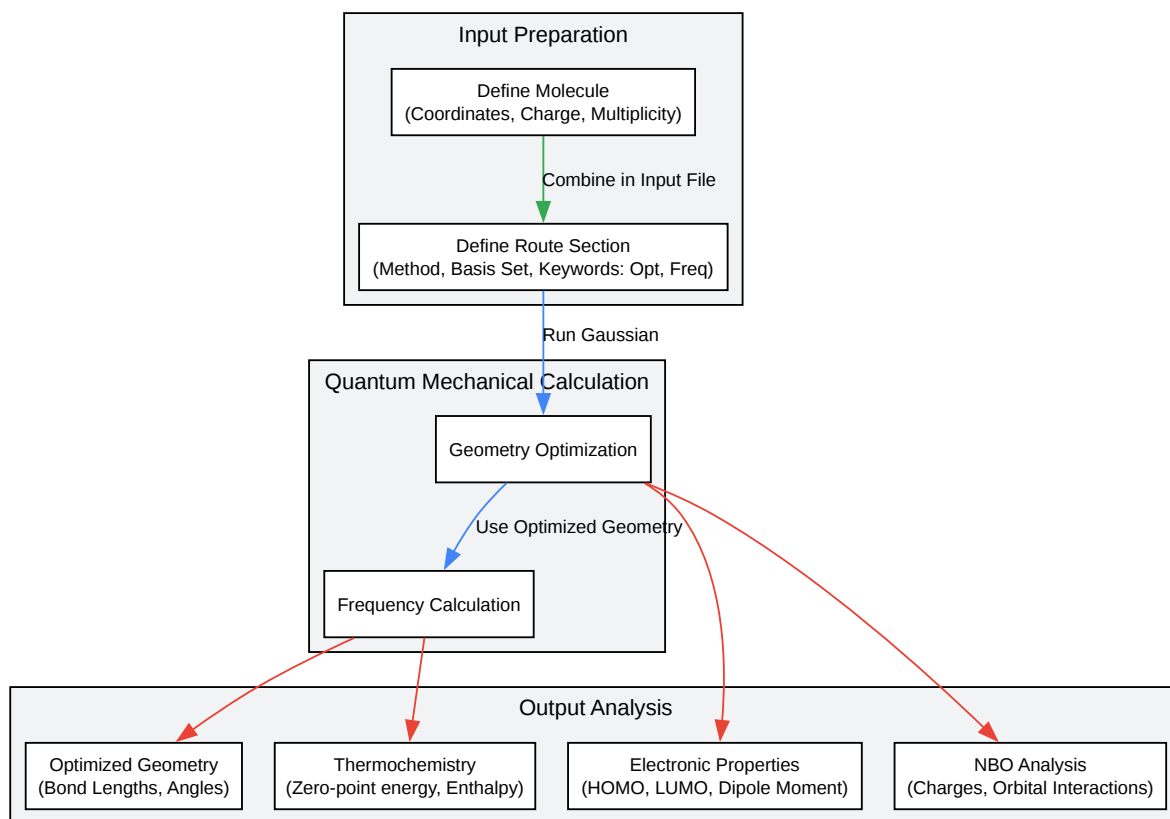
Software: Gaussian 16^[12]

Methodology:

- Molecule Specification:
 - The initial molecular structure of the triazine isomer is defined in a Gaussian input file (.gjf or .com). The structure can be specified using Cartesian coordinates or Z-matrix format.^[9]
 - The charge is set to 0 and the spin multiplicity to 1 for the neutral, closed-shell molecules.^[9]
- Route Section (#p line):
 - #p B3LYP/6-311++G(d,p): This specifies the use of the B3LYP hybrid functional and the 6-311++G(d,p) basis set.^{[5][11]}
 - Opt: This keyword requests a geometry optimization to locate the minimum energy structure.^[12]

- Freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is crucial to verify that the optimized structure is a true minimum (no imaginary frequencies) and to compute thermochemical properties.[13]
- Pop=NBO: This requests a Natural Bond Orbital (NBO) analysis to be performed to study charge distribution and orbital interactions.[14]
- Execution and Analysis:
 - The calculation is run using the Gaussian 16 program.
 - Upon completion, the output file (.log or .out) is analyzed to extract the optimized geometric parameters (bond lengths and angles), electronic properties (HOMO-LUMO energies), and the results of the frequency and NBO analyses.

A schematic of this computational workflow is presented below.



Triazine Isomers (C ₃ H ₃ N ₃)	Relative Stability (Theoretical)
1,3,5-Triazine	1,3,5-Triazine > 1,2,4-Triazine > 1,2,3-Triazine (Most Stable -> Least Stable)
1,2,4-Triazine	
1,2,3-Triazine	

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References

- 1. 1,2,4-Triazine | C₃H₃N₃ | CID 67520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazine scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 6. scribd.com [scribd.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. irjweb.com [irjweb.com]
- 9. gaussian.com [gaussian.com]
- 10. youtube.com [youtube.com]
- 11. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 12. gaussian.com [gaussian.com]
- 13. 5.7.3 DFT frequency calculation [wild.life.nctu.edu.tw]
- 14. pubs.acs.org [pubs.acs.org]
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